molecular formula C22H23Cl2N5O3S B4598232 3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No.: B4598232
M. Wt: 508.4 g/mol
InChI Key: JGMLLJJBNKAVLX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C22H23Cl2N5O3S and its molecular weight is 508.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 507.0898662 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with similar structural components, such as various benzamide derivatives, has focused on their synthesis and evaluation for biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, compounds have been synthesized for the purpose of inhibiting cyclooxygenase-1 and -2, with some showing high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, novel quinazolinone derivatives have been synthesized and shown to exhibit antimicrobial activity (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2012).

Antimicrobial and Antiviral Activities

Some research efforts have focused on creating compounds for antimicrobial and antiviral applications. For instance, novel synthesis approaches have led to the development of compounds with significant activities against a range of microorganisms, offering potential pathways for new therapeutic agents (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

Potential in Drug Development

The structural complexity and potential biological activity of compounds like the one suggest they might be useful in drug development, particularly in targeting specific biological pathways or diseases. Research into related compounds has explored their use as CCR5 antagonists, indicating a potential for involvement in developing treatments for conditions like HIV/AIDS (T. Ikemoto, Tatsuya Ito, Atsuko Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N5O3S/c1-3-29-19(10-11-25-21(31)14-4-9-17(23)18(24)12-14)27-28-22(29)33-13-20(30)26-15-5-7-16(32-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMLLJJBNKAVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 4
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

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